molecular formula C8H6F12O2 B14274706 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-dimethoxyhexane CAS No. 132182-96-8

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-dimethoxyhexane

Cat. No.: B14274706
CAS No.: 132182-96-8
M. Wt: 362.11 g/mol
InChI Key: XCHCENKTLKDVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-dimethoxyhexane is a fluorinated organic compound with the molecular formula C8H6F12O2 It is characterized by the presence of twelve fluorine atoms and two methoxy groups attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-dimethoxyhexane typically involves the fluorination of a suitable precursor. One common method is the reaction of hexane derivatives with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-dimethoxyhexane can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form partially fluorinated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of perfluorinated carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for substitution reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield partially fluorinated ethers, while oxidation reactions can produce perfluorinated carboxylic acids.

Scientific Research Applications

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-dimethoxyhexane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.

    Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.

    Medicine: Explored for its potential as a drug delivery vehicle due to its unique chemical properties.

    Industry: Utilized in the production of specialty polymers and as a surfactant in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-dimethoxyhexane involves its interaction with molecular targets through its fluorinated and methoxy functional groups. These interactions can affect the compound’s solubility, reactivity, and ability to penetrate biological membranes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane: Lacks the methoxy groups, making it less versatile in certain applications.

    1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-diol: Contains hydroxyl groups instead of methoxy groups, leading to different chemical properties and reactivity.

Uniqueness

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-dimethoxyhexane is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical properties such as high thermal stability, low surface energy, and unique solubility characteristics. These properties make it valuable in specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

132182-96-8

Molecular Formula

C8H6F12O2

Molecular Weight

362.11 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1,6-dimethoxyhexane

InChI

InChI=1S/C8H6F12O2/c1-21-7(17,18)5(13,14)3(9,10)4(11,12)6(15,16)8(19,20)22-2/h1-2H3

InChI Key

XCHCENKTLKDVFD-UHFFFAOYSA-N

Canonical SMILES

COC(C(C(C(C(C(OC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.